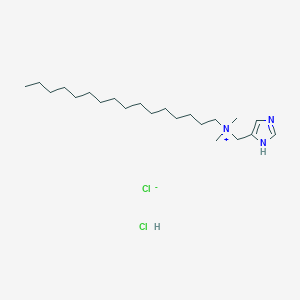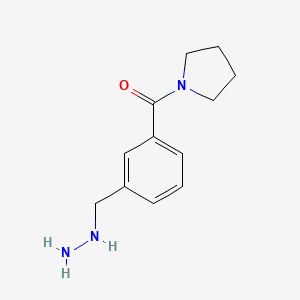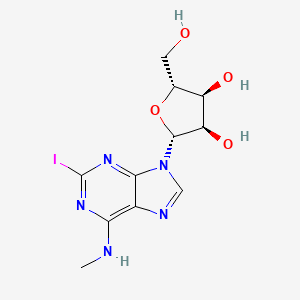
Adenosine, 2-iodo-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 2-iodo-N-methyl- is a modified nucleoside with the molecular formula C11H14IN5O4. It is a derivative of adenosine, where the hydrogen atom at the 2-position of the adenine ring is replaced by an iodine atom, and the nitrogen atom at the 6-position is methylated.
Méthodes De Préparation
The synthesis of adenosine, 2-iodo-N-methyl- typically involves the iodination of adenosine followed by methylation. One common method involves treating adenosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 2-position. The resulting 2-iodoadenosine is then methylated using methyl iodide in an anhydrous alkaline medium at low temperatures (0°C) for several hours. The major products of this reaction are monomethylated adenosine at either the 2’-O or 3’-O position, with the 2’-O-methyladenosine being the preferred product .
Analyse Des Réactions Chimiques
Adenosine, 2-iodo-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Methylation: As mentioned, methylation is a key reaction in its synthesis. Common reagents used in these reactions include iodine, methyl iodide, and various oxidizing agents. .
Applications De Recherche Scientifique
Adenosine, 2-iodo-N-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is used in biochemical studies to understand the role of modified nucleosides in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of nucleoside analogs for various industrial applications
Mécanisme D'action
The mechanism of action of adenosine, 2-iodo-N-methyl- involves its interaction with specific molecular targets, such as adenosine receptors. These receptors are G-protein coupled receptors that mediate various physiological responses. The compound can modulate neuronal activity, influence neurotransmitter release, and affect cellular energy metabolism by interacting with these receptors .
Comparaison Avec Des Composés Similaires
Adenosine, 2-iodo-N-methyl- is unique due to the presence of both an iodine atom and a methyl group. Similar compounds include:
2-Iodoadenosine: Lacks the methyl group.
N6-Methyladenosine: Lacks the iodine atom.
2-Chloro-N6-methyladenosine: Contains a chlorine atom instead of iodine. These compounds share some chemical properties but differ in their reactivity and biological activity, highlighting the uniqueness of adenosine, 2-iodo-N-methyl-
Propriétés
Numéro CAS |
377774-42-0 |
|---|---|
Formule moléculaire |
C11H14IN5O4 |
Poids moléculaire |
407.16 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[2-iodo-6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14IN5O4/c1-13-8-5-9(16-11(12)15-8)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,15,16)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
VAALRCZOBOJZJI-KQYNXXCUSA-N |
SMILES isomérique |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)
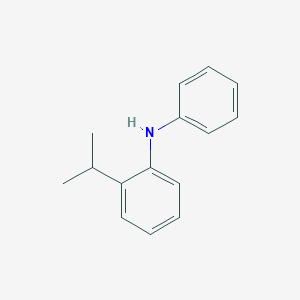

![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
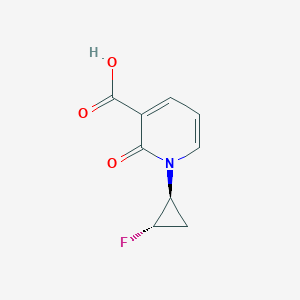
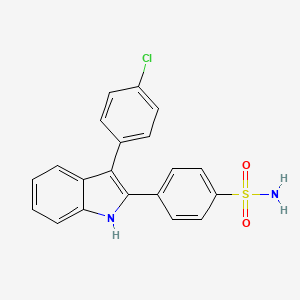
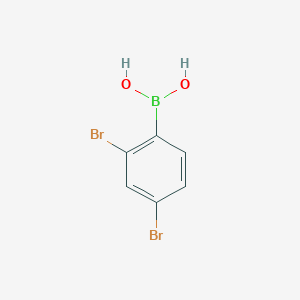
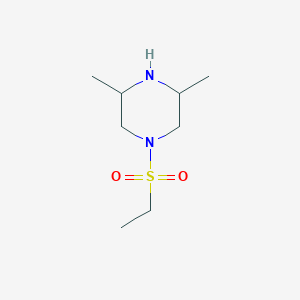
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
